methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate
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Overview
Description
Methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate typically involves the cyclocondensation of hydrazides with α-oxeketene dithioacetal. This method is efficient and highly regioselective, allowing for the production of novel triazole derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different alkyl or aryl groups.
Scientific Research Applications
Methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds also contain sulfur and nitrogen atoms and have diverse biological activities.
Isoxazoles: These are another class of heterocyclic compounds with significant medicinal properties.
Uniqueness
Methyl 5-amino-3-(methylthio)-1H-1,2,4-triazole-1-carboxylate is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its combination of amino and methylthio groups provides distinct reactivity patterns compared to other similar compounds.
Properties
Molecular Formula |
C5H8N4O2S |
---|---|
Molecular Weight |
188.21 g/mol |
IUPAC Name |
methyl 5-amino-3-methylsulfanyl-1,2,4-triazole-1-carboxylate |
InChI |
InChI=1S/C5H8N4O2S/c1-11-5(10)9-3(6)7-4(8-9)12-2/h1-2H3,(H2,6,7,8) |
InChI Key |
CTUBAKLDUJLJGR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1C(=NC(=N1)SC)N |
Origin of Product |
United States |
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